Bis(4-nitrophenyl) (pyridin-2-yl)methyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-nitrophenyl) (pyridin-2-yl)methyl phosphate is an organic compound that belongs to the class of aryl phosphodiesters These compounds are characterized by the presence of a phosphate group esterified at two positions with aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-nitrophenyl) (pyridin-2-yl)methyl phosphate typically involves the reaction of 4-nitrophenol with pyridin-2-ylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(4-nitrophenyl) (pyridin-2-yl)methyl phosphate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, leading to the cleavage of the phosphate ester bonds.
Oxidation and Reduction: The nitro groups present in the compound can participate in redox reactions, leading to the formation of different products.
Substitution: The aryl groups can undergo substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with acidic or basic conditions to facilitate the cleavage of phosphate ester bonds.
Oxidation and Reduction: Common reagents include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Hydrolysis: The major products include 4-nitrophenol and pyridin-2-ylmethanol.
Oxidation and Reduction: Products vary depending on the specific reagents used, but can include reduced or oxidized forms of the nitro groups.
Substitution: Products depend on the substituents introduced during the reaction.
Scientific Research Applications
Bis(4-nitrophenyl) (pyridin-2-yl)methyl phosphate has several applications in scientific research:
Chemistry: Used as a substrate in studies involving enzyme activity, particularly phosphodiesterases.
Biology: Investigated for its interactions with DNA and potential as a DNA cleavage agent.
Medicine: Explored for its potential therapeutic applications, including as a model compound for studying enzyme mechanisms.
Industry: Utilized in the development of new materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Bis(4-nitrophenyl) (pyridin-2-yl)methyl phosphate involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate for phosphodiesterases, leading to the cleavage of phosphate ester bonds. This interaction is facilitated by the presence of metal ions in the active site of the enzyme, which play a crucial role in the hydrolysis process.
Comparison with Similar Compounds
Similar Compounds
Bis(4-nitrophenyl) phosphate: Similar in structure but lacks the pyridin-2-ylmethyl group.
Methyl bis(4-nitrophenyl) phosphate: Contains a methyl group instead of the pyridin-2-ylmethyl group.
Uniqueness
Bis(4-nitrophenyl) (pyridin-2-yl)methyl phosphate is unique due to the presence of both nitrophenyl and pyridin-2-ylmethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for studying enzyme mechanisms and developing new materials.
Properties
CAS No. |
112121-91-2 |
---|---|
Molecular Formula |
C18H14N3O8P |
Molecular Weight |
431.3 g/mol |
IUPAC Name |
bis(4-nitrophenyl) pyridin-2-ylmethyl phosphate |
InChI |
InChI=1S/C18H14N3O8P/c22-20(23)15-4-8-17(9-5-15)28-30(26,27-13-14-3-1-2-12-19-14)29-18-10-6-16(7-11-18)21(24)25/h1-12H,13H2 |
InChI Key |
UIGDMRPJCZMBJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)COP(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.